molecular formula C12H13BrN2O B1294771 2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole CAS No. 957065-96-2

2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole

Cat. No. B1294771
M. Wt: 281.15 g/mol
InChI Key: PJHHEWRHJXZUJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-bromophenylacetic acid with tert-butyl-2,2,2-trichloroacetamidate . The latter acts as a protecting group for the carboxylic acid functionality. The reaction proceeds under mild conditions, and the product is obtained in good yield .


Molecular Structure Analysis

The molecular structure of 2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole consists of a five-membered oxadiazole ring fused to a 3-bromophenyl group and a tert-butyl substituent. The bromine atom is attached to the phenyl ring, and the tert-butyl group provides steric hindrance around the oxadiazole ring .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. For instance, it can undergo nucleophilic attack at the oxadiazole nitrogen or react with electrophiles at the bromine position. Additionally, the tert-butyl group can be deprotected under acidic conditions .

Scientific Research Applications

Delayed Luminescence in OLEDs

2,5-Diphenyl-1,3,4-oxadiazole derivatives, including those structurally similar to 2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole, have been used in organic light-emitting diodes (OLEDs). These compounds exhibit thermally activated delayed fluorescence (TADF), beneficial for enhancing OLED efficiency. For example, certain carbazole-substituted oxadiazoles showed improved reverse intersystem crossing rates and solution fluorescence maxima, making them suitable for high-efficiency OLEDs (Cooper et al., 2022).

Electrophosphorescent Intermediates

Oxadiazole derivatives, including 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, have been synthesized as electrophosphorescent intermediates. These compounds are crucial in developing electrophosphorescent materials, potentially applicable in various electronic and photonic devices (Xing Kong-qiang, 2005).

Green Light Emitting Oxadiazole for FRET Applications

A novel 1,3,4-oxadiazole-based molecule, structurally related to 2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole, was synthesized and used in fluorescence resonance energy transfer (FRET) applications. This molecule, combined with core-shell ZnSe/ZnS quantum dots, demonstrated high FRET efficiency and strong dipole-dipole interaction, making it suitable for advanced optical applications (Pujar et al., 2017).

Structural Insights for Enhanced Performance in OLEDs

Studies on 2,5 disubstituted-1,3,4-oxadiazoles containing a biphenyl unit, similar in structure to the mentioned compound, have been conducted to understand their structure-property relationships. These insights are valuable for enhancing the performance of OLEDs, as they provide a deeper understanding of the electron transport materials involved (Emmerling et al., 2012).

Future Directions

: Enamine - tert-butyl 2-(3-bromophenyl)acetate : PubChem - Tert-butyl 2-(3-bromophenyl)acetate

properties

IUPAC Name

2-(3-bromophenyl)-5-tert-butyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-12(2,3)11-15-14-10(16-11)8-5-4-6-9(13)7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHHEWRHJXZUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650325
Record name 2-(3-Bromophenyl)-5-tert-butyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole

CAS RN

957065-96-2
Record name 2-(3-Bromophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957065-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-5-tert-butyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CA Wu, HH Chou, CH Shih, FI Wu, CH Cheng… - Journal of Materials …, 2012 - pubs.rsc.org
Two m-terphenyloxadiazole-based electron transporting materials, bis(2-tert-butyl-1,3,4-oxadiazole-5-diyl)-3,3′-m-terphenyl (tOXD-mTP) and bis(2-(4-tert-butylphenyl)-1,3,4-…
Number of citations: 30 pubs.rsc.org

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